molecular formula C13H13F2N3O B3248795 2-Amino-3,5-difluoro-6-(p-methoxybenzylamino)pyridine CAS No. 189281-26-3

2-Amino-3,5-difluoro-6-(p-methoxybenzylamino)pyridine

Cat. No.: B3248795
CAS No.: 189281-26-3
M. Wt: 265.26 g/mol
InChI Key: ZYFACLYPXMPWPT-UHFFFAOYSA-N
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Description

2-Amino-3,5-difluoro-6-(p-methoxybenzylamino)pyridine is a fluorinated pyridine derivative. This compound is characterized by the presence of amino, difluoro, and p-methoxybenzylamino groups attached to a pyridine ring. Fluorinated pyridines are known for their unique chemical properties and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3,5-difluoro-6-(p-methoxybenzylamino)pyridine typically involves multi-step reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3,5-difluoro-6-(p-methoxybenzylamino)pyridine can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to amino groups.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution of fluorine atoms can result in various substituted pyridines.

Scientific Research Applications

2-Amino-3,5-difluoro-6-(p-methoxybenzylamino)pyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

    Industry: The compound is used in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Amino-3,5-difluoro-6-(p-methoxybenzylamino)pyridine involves its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological molecules. This can lead to inhibition of enzymes or modulation of receptor activity, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3,5-difluoropyridine: Similar structure but lacks the p-methoxybenzylamino group.

    3,5-Difluoro-2-pyridinamine: Another fluorinated pyridine derivative with different substitution patterns.

Uniqueness

2-Amino-3,5-difluoro-6-(p-methoxybenzylamino)pyridine is unique due to the presence of both difluoro and p-methoxybenzylamino groups, which confer distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s reactivity and specificity in various applications.

Properties

IUPAC Name

3,5-difluoro-6-N-[(4-methoxyphenyl)methyl]pyridine-2,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F2N3O/c1-19-9-4-2-8(3-5-9)7-17-13-11(15)6-10(14)12(16)18-13/h2-6H,7H2,1H3,(H3,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYFACLYPXMPWPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=C(C=C(C(=N2)N)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001182512
Record name 3,5-Difluoro-N2-[(4-methoxyphenyl)methyl]-2,6-pyridinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001182512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189281-26-3
Record name 3,5-Difluoro-N2-[(4-methoxyphenyl)methyl]-2,6-pyridinediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=189281-26-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Difluoro-N2-[(4-methoxyphenyl)methyl]-2,6-pyridinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001182512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 10 ml of N-methylpyrrolidone were added 3.90 g of 2-amino-3,5,6-trifluoropyridine and 7.60 g of p-methoxybenzylamine, and the mixture was stirred under nitrogen atmosphere at 140° C. for one day and allowed to cool. To the solution was added 50 ml of chloroform, and the solution was washed three times with 500 ml of distilled water. The chloroform layer was dried over anhydrous magnesium sulfate and concentrated under reduced pressure, and the residue was subjected to chromatography (silica gel, 32 g; eluent: chloroform) to obtain 4.50 g of the title compound as a pale yellow crude oil.
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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